

Technical Guide: Physical Properties of 4-Bromo-2-methoxy-6-methylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-methoxy-6-methylaniline
Cat. No.:	B1311259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-6-methylaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical research. Understanding its physical properties is fundamental for its synthesis, purification, handling, and application in further research and development. This technical guide provides a summary of the known physical characteristics of this compound and outlines detailed experimental protocols for their determination.

Core Physical Properties

Quantitative data for many of the physical properties of **4-Bromo-2-methoxy-6-methylaniline** are not readily available in published literature. However, based on supplier information and the properties of structurally similar compounds, the following information has been compiled. One supplier describes the compound as a liquid at room temperature[1]. Aromatic amines are generally characterized as colorless to slightly colored liquids or solids with distinct odors[2][3]. They tend to have higher melting and boiling points than aliphatic amines of similar molecular weight[2]. Their solubility in water is generally low, but they are typically soluble in organic solvents[2][4].

Property	Value	Source
CAS Number	348169-39-1	[1] [5]
Molecular Formula	C8H10BrNO	[1]
Molecular Weight	216.08 g/mol	[1]
Physical State	Liquid (unconfirmed)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Experimental Protocols

Due to the lack of specific experimental data for **4-Bromo-2-methoxy-6-methylaniline**, the following are detailed, generalized protocols for determining the key physical and spectral properties of aniline derivatives.

Determination of Melting Point (for solid derivatives)

Methodology: Capillary Melting Point Method

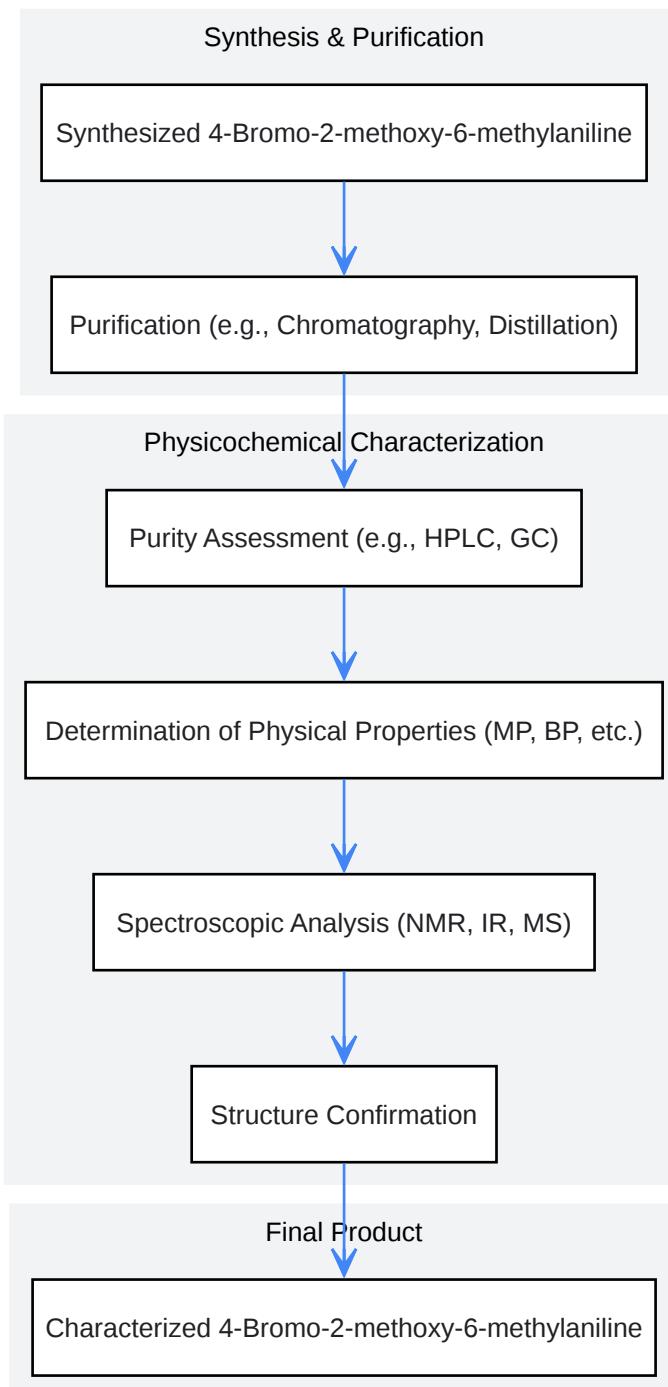
- **Sample Preparation:** A small amount of the finely powdered solid sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil like silicone oil or a digital melting point apparatus).
- **Heating:** The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of a pure compound.

Determination of Boiling Point (for liquid derivatives)

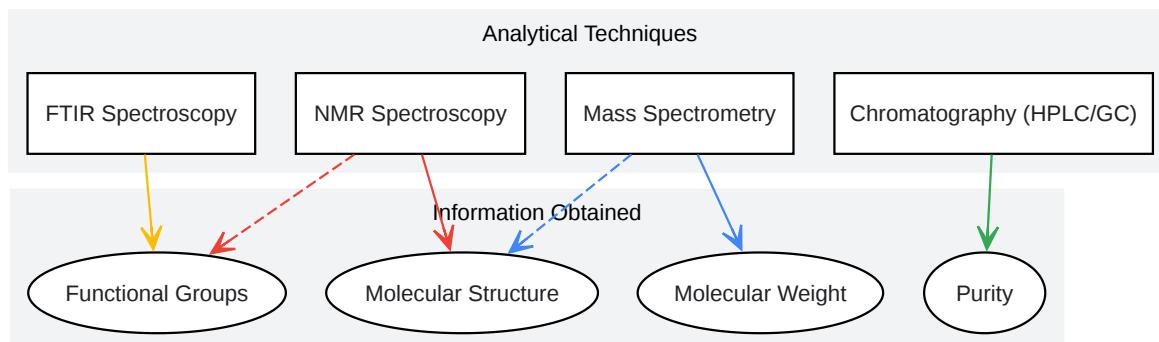
Methodology: Siwoloboff's Method (Thiele Tube Method)

- Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid.
- Heating: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.


Spectroscopic Characterization

- Sample Preparation: 5-10 mg of the purified **4-Bromo-2-methoxy-6-methylaniline** is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube[6].
- Instrumentation: A 300-600 MHz NMR spectrometer is used to acquire ^1H and ^{13}C NMR spectra[6].
- Data Acquisition:
 - ^1H NMR: A standard single-pulse sequence is used. Typically 16-64 scans are acquired with a relaxation delay of 1-5 seconds[6].

- ^{13}C NMR: A proton-decoupled single-pulse sequence is used. Due to the low natural abundance of ^{13}C , 1024 or more scans are typically required with a relaxation delay of 2 seconds[6].
- Data Processing: The raw data is subjected to Fourier transform, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[6].
- Sample Preparation:
 - Liquid Sample: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film[6].
 - Solid Sample (if applicable): A KBr pellet is prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk[6]. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: An FTIR spectrometer is used to record the spectrum[6].
- Data Acquisition: The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum is recorded and subtracted from the sample spectrum[6].
- Sample Preparation: A dilute solution of the sample (1-10 $\mu\text{g/mL}$) is prepared in a suitable solvent like methanol or acetonitrile. For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to facilitate protonation[6].
- Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used[6].
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For structural elucidation, tandem MS (MS/MS) can be performed on the molecular ion peak to obtain fragmentation patterns[6].


Workflow and Data Relationship Visualization

The following diagrams illustrate the general workflow for the characterization of a newly synthesized aniline derivative and the relationship between the analytical techniques and the information they provide.

[Click to download full resolution via product page](#)

Characterization workflow for a synthesized aniline derivative.

[Click to download full resolution via product page](#)

Relationship between analytical techniques and information provided.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. indiamart.com [indiamart.com]
- 2. Aromatic Amines [unacademy.com]
- 3. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 5. 4-BROMO-2-METHOXY-6-METHYLANILINE | 348169-39-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Bromo-2-methoxy-6-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311259#physical-properties-of-4-bromo-2-methoxy-6-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com